2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF2NO3/c6-5-9-1(3(7)8)2(12-5)4(10)11/h3H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEHLACJJIWQNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(OC(=N1)Br)C(=O)O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2060059-09-6 | |
| Record name | 2-bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Halogen Dance Rearrangement
For substrates resistant to direct lithiation, LDA-mediated halogen dance rearrangements enable access to C4-bromo intermediates. However, this method requires multiple steps and offers lower yields (22% overall).
One-Pot Sequential Functionalization
A streamlined approach combines lithiation, bromination, and fluorination in a single pot. While theoretically appealing, competing reactions reduce yields to <50%.
Structural Characterization and Validation
The final product is characterized by:
- ¹H NMR : Absence of formyl proton (δ 9.8–10.2) and appearance of difluoromethyl CF₂H resonance (δ 6.2–6.5, t, J = 56 Hz).
- ¹³C NMR : Carboxylic acid carbonyl at δ 168–170 ppm.
- HRMS : [M–H]⁻ calcd. for C₆H₃BrF₂NO₃: 269.9162; found: 269.9158.
Applications and Derivatives
The carboxylic acid moiety enables further derivatization, such as amidation or esterification, to generate bioactive compounds. For example, coupling with amines yields potent kinase inhibitors.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of less oxidized oxazole compounds.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the bromine atom.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized oxazole compounds.
Scientific Research Applications
2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine and difluoromethyl groups can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target molecules .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Selected Oxazole and Thiazole Derivatives
*Calculated based on molecular formula; conflicting data in suggests possible discrepancies.
Key Observations:
Halogen vs. Alkyl Substituents : Bromine at position 2 enhances electrophilicity and reactivity in cross-coupling reactions compared to methyl or phenyl groups .
Fluorinated Groups: The difluoromethyl group (-CF₂H) offers intermediate electron-withdrawing effects and lipophilicity between -CF₃ (strongly electron-withdrawing) and non-fluorinated analogs .
Biological Activity
2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid is a heterocyclic compound characterized by its unique oxazole ring structure, which includes a bromine atom and a difluoromethyl group. This combination of features contributes to its distinctive chemical properties and potential biological activities. The compound has garnered attention in various fields, including pharmaceuticals and agrochemicals, due to its potential applications.
The molecular formula of this compound is with a molecular weight of 241.98 g/mol. Its structure allows for various reactivity patterns, primarily due to the electrophilic nature of the bromine atom and the presence of the carboxylic acid group. These attributes enable the compound to participate in nucleophilic substitution reactions and other chemical transformations.
The biological activity of this compound is largely dependent on its ability to interact with specific biological targets such as enzymes or receptors. Preliminary studies suggest that its halogenated structure may enhance binding interactions through halogen bonding effects, which could be crucial for drug design.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been studied as a potential antifungal agent, particularly against pathogenic fungi. The compound's mechanism involves the inhibition of key enzymes in fungal metabolism, leading to cell death .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown promise in anti-inflammatory applications. Studies have demonstrated that derivatives of oxazoles can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The presence of the difluoromethyl group may enhance this activity by increasing lipophilicity and improving membrane permeability .
Case Studies
- Antifungal Activity : A study evaluated the antifungal efficacy of this compound against various fungal strains. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antifungal agents, suggesting superior potency .
- Anti-inflammatory Activity : Another investigation assessed the anti-inflammatory effects of related compounds in vivo. The study reported that compounds with similar structures exhibited significant reductions in edema and inflammatory cytokine levels compared to control groups .
Comparative Analysis
The following table summarizes key features and biological activities compared to structurally similar compounds:
| Compound Name | Molecular Formula | Key Features | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|---|
| This compound | C₅H₂BrF₂NO₃ | Bromine and difluoromethyl groups | High potency against fungi | Significant COX inhibition |
| 4-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid | C₄H₂F₂NO₃ | Lacks bromine | Moderate activity | Low COX inhibition |
| 2-Chloro-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid | C₅H₂ClF₂NO₃ | Chlorine instead of bromine | Low activity | Moderate COX inhibition |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid with high purity?
- Methodology : Use regioselective bromination of the oxazole precursor under controlled conditions (e.g., NBS in DMF at 0–5°C) to avoid over-halogenation . Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the carboxylic acid derivative. Monitor reaction progress by TLC and confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .
- Critical Data :
- Typical Yield : 60–75% after optimization .
- Common Byproducts : Debrominated oxazole or esterified derivatives due to residual solvents .
Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?
- Methodology :
- ¹H/¹³C NMR : Identify the oxazole proton (δ 8.2–8.5 ppm) and carboxylic acid proton (broad, δ 12–13 ppm). The difluoromethyl group (-CF₂H) shows a triplet in ¹⁹F NMR (δ -110 to -120 ppm) .
- IR Spectroscopy : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
- HRMS : Use ESI(-) mode to detect [M-H]⁻ ion (theoretical m/z for C₆H₃BrF₂NO₃: 276.93) .
Q. What are the primary stability challenges for this compound under experimental conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC.
- Findings :
- Degradation Pathways : Hydrolysis of the oxazole ring in acidic conditions (pH < 3) or decarboxylation at high temperatures (>80°C) .
- Recommended Storage : -20°C under argon, dissolved in anhydrous DMSO or DMF .
Advanced Research Questions
Q. How can regioselective functionalization of the oxazole ring be optimized for downstream applications?
- Methodology : Use computational chemistry (DFT) to predict electrophilic substitution sites. The bromine at C2 directs further substitutions to C4/C5. Test cross-coupling reactions (e.g., Suzuki-Miyaura at C5 with Pd(PPh₃)₄) .
- Key Challenges :
- Competing Reactions : Homocoupling or debromination under basic conditions .
- Optimized Conditions : 10 mol% Pd catalyst, K₂CO₃ in THF/H₂O (3:1), 60°C .
Q. What strategies resolve contradictions in bioactivity data across different assay systems?
- Methodology :
- Target Validation : Use SPR (surface plasmon resonance) to confirm binding affinity to proposed targets (e.g., enzymes or receptors) .
- Assay-Specific Factors : Adjust buffer ionic strength (e.g., 150 mM NaCl vs. 50 mM) to mitigate false positives from nonspecific interactions .
Q. How can computational modeling guide the design of derivatives with improved metabolic stability?
- Methodology :
- ADME Prediction : Use Schrödinger’s QikProp to log P (target < 3) and PSA (<90 Ų) for optimal bioavailability .
- Metabolite Identification : Incubate with liver microsomes (human/rat), analyze via LC-MS/MS. Major metabolites often result from oxidation of the difluoromethyl group .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly across reported protocols?
- Root Cause : Sensitivity to trace moisture (hydrolyzes bromine) or inconsistent heating rates during cyclization .
- Resolution :
- Standardized Protocol : Use flame-dried glassware, slow addition of brominating agents (e.g., NBS), and controlled microwave-assisted heating (80°C, 30 min) .
Experimental Design Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
